molecular formula C11H15NOS B12570312 (3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol CAS No. 187283-46-1

(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol

Cat. No.: B12570312
CAS No.: 187283-46-1
M. Wt: 209.31 g/mol
InChI Key: SAMXUQPRBXCGFQ-NSHDSACASA-N
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Description

(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol is an organic compound with a complex structure that includes a thiazole ring and a hexa-1,5-dien-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the hexa-1,5-dien-3-ol moiety. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring and hexa-1,5-dien-3-ol moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol: Unique due to its specific structure and combination of functional groups.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Hexa-1,5-dien-3-ol Derivatives: Compounds with similar hexa-1,5-dien-3-ol backbones but different ring structures.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring and a hexa-1,5-dien-3-ol backbone, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

187283-46-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(3S)-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol

InChI

InChI=1S/C11H15NOS/c1-4-5-11(13)8(2)6-10-7-14-9(3)12-10/h4,6-7,11,13H,1,5H2,2-3H3/t11-/m0/s1

InChI Key

SAMXUQPRBXCGFQ-NSHDSACASA-N

Isomeric SMILES

CC1=NC(=CS1)C=C(C)[C@H](CC=C)O

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C)O

Origin of Product

United States

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